
3-(4-Bromophenyl)-4-methylthiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-4-methylthiolan-3-ol is an organic compound that features a bromophenyl group attached to a thiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-methylthiolan-3-ol typically involves the reaction of 4-bromobenzyl bromide with a thiol compound under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-methylthiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiolan derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-4-methylthiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-methylthiolan-3-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiolan ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl derivative with different functional groups and applications.
4-(4-Bromophenyl)-thiazol-2-amine: A compound with a thiazole ring and similar bromophenyl group.
Uniqueness
3-(4-Bromophenyl)-4-methylthiolan-3-ol is unique due to its specific combination of a bromophenyl group and a thiolan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-methylthiolan-3-ol |
InChI |
InChI=1S/C11H13BrOS/c1-8-6-14-7-11(8,13)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3 |
InChI Key |
MHTVCUAIBUNMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Chlorophenyl)-6-azaspiro[3.4]octane](/img/structure/B15258851.png)
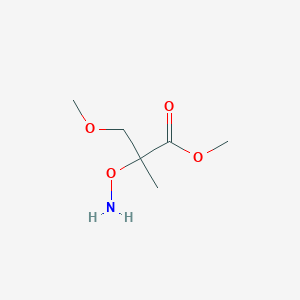
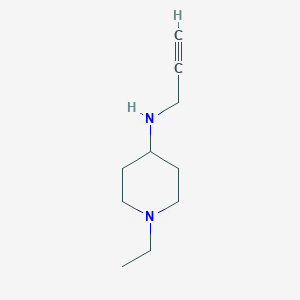

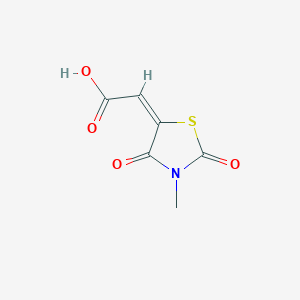
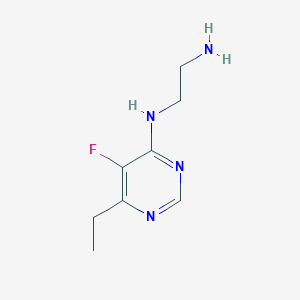



![3-[(3,4-Dihydro-2H-1-benzopyran-4-yl)amino]propanamide](/img/structure/B15258931.png)

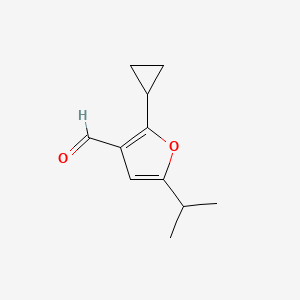
![2-Ethoxy-4-[(ethylamino)methyl]phenol](/img/structure/B15258946.png)
![[1-(2-Methylphenyl)cyclopentyl]methanol](/img/structure/B15258954.png)
